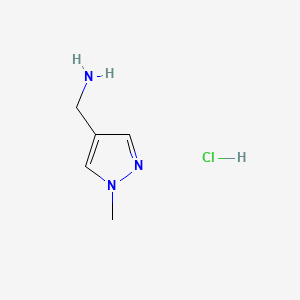

(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Description

Chemical Identity and Structural Characterization

Nomenclature and Identification

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic amines and their corresponding salt forms. The base compound is designated as (1-methyl-1H-pyrazol-4-yl)methanamine, indicating the presence of a pyrazole ring substituted at the nitrogen-1 position with a methyl group and bearing a methanamine substituent at the carbon-4 position. The complete International Union of Pure and Applied Chemistry name for the salt form is (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, reflecting the ionic association between the protonated amine and chloride anion. This nomenclature system clearly delineates the structural components and their connectivity within the molecular framework.

The numbering system for the pyrazole ring follows standard heterocyclic conventions, where the nitrogen atoms occupy positions 1 and 2, with the methyl substituent attached to nitrogen-1 and the aminomethyl group positioned at carbon-4. Alternative International Union of Pure and Applied Chemistry representations may include 1H-pyrazole-4-methanamine, 1-methyl- hydrochloride, which emphasizes the pyrazole core structure while maintaining clarity regarding substitution patterns. The hydrochloride designation indicates the formation of an ionic compound through proton transfer from hydrochloric acid to the basic amine functionality.

Registry Numbers and Database Identifiers

The compound is uniquely identified through several internationally recognized registry systems and database identifiers that facilitate accurate chemical information retrieval and cross-referencing. The Chemical Abstracts Service registry number for this compound is 1107601-70-6, serving as the primary identifier for this specific salt form. The corresponding base compound (1-methyl-1H-pyrazol-4-yl)methanamine carries the Chemical Abstracts Service number 400877-05-6, distinguishing it from the hydrochloride derivative.

International chemical database systems utilize additional identification codes for comprehensive compound tracking and characterization. The MDL number MFCD11042229 provides unique identification within the MDL Database system, while the InChI key IPJABYVHNXMKEV-UHFFFAOYSA-N offers a standardized molecular identifier for computational applications. PubChem database systems assign compound identification numbers, with CID 50988496 representing the hydrochloride form and CID 671225 corresponding to the free base. The European Community number 692-524-7 serves as an additional regulatory identifier for the base compound within European chemical inventories.

Synonyms and Alternative Designations

Chemical literature and commercial sources employ various synonymous terms and alternative designations for this compound, reflecting different nomenclature conventions and structural emphasis approaches. Common synonyms include 4-(aminomethyl)-1-methyl-1H-pyrazole hydrochloride, which emphasizes the aminomethyl functionality and its position on the pyrazole ring. Alternative designations such as 1-(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride maintain the systematic naming approach while providing slight variations in structural description.

Commercial chemical suppliers often utilize abbreviated or modified names for catalog and ordering purposes. Designations such as (1-methylpyrazol-4-yl)methanamine hydrochloride represent simplified versions that omit certain structural descriptors while maintaining chemical accuracy. Technical literature may employ variations like C-(1-methyl-1H-pyrazol-4-yl)-methylamine hydrochloride or (1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride, demonstrating alternative approaches to describing the same molecular structure. These synonymous terms facilitate literature searches and cross-referencing across different chemical databases and publications.

Molecular Structure and Properties

Molecular Formula and Weight

The molecular formula of this compound is C₅H₁₀ClN₃, reflecting the composition of the salt form including both the organic amine component and the associated chloride anion. This formula indicates the presence of five carbon atoms, ten hydrogen atoms, one chlorine atom, and three nitrogen atoms within the molecular structure. The corresponding molecular weight is precisely 147.61 grams per mole, as determined through standard atomic mass calculations.

For comparative analysis, the free base (1-methyl-1H-pyrazol-4-yl)methanamine exhibits the molecular formula C₅H₉N₃ with a molecular weight of 111.15 grams per mole. The difference between the salt and free base forms demonstrates the addition of hydrochloric acid (HCl, molecular weight 36.46 grams per mole) during salt formation, resulting in the increased molecular weight and altered elemental composition observed in the hydrochloride derivative.

Structural Representation and Stereochemistry

The molecular structure of this compound consists of a five-membered pyrazole heterocycle containing two nitrogen atoms in adjacent positions, with specific substitution patterns that define its chemical identity and properties. The pyrazole ring adopts a planar configuration consistent with aromatic heterocyclic systems, with nitrogen atoms located at positions 1 and 2 of the ring structure. A methyl group substitutes the nitrogen atom at position 1, while an aminomethyl group (-CH₂NH₂) attaches to the carbon atom at position 4, creating the characteristic substitution pattern of this compound.

The Simplified Molecular Input Line Entry System representation for the compound is NCc1cnn(c1)C.Cl, providing a linear notation that captures the connectivity and bonding relationships within the molecular structure. This representation clearly indicates the aminomethyl group attachment to the pyrazole ring and the presence of the chloride counterion. The InChI (International Chemical Identifier) string 1S/C5H9N3.ClH/c1-8-4-5(2-6)3-7-8;/h3-4H,2,6H2,1H3;1H provides a more detailed structural description, including hydrogen atom positions and connectivity patterns.

Stereochemical considerations for this compound are relatively straightforward due to the absence of chiral centers or complex three-dimensional arrangements. The pyrazole ring maintains planarity, and the aminomethyl substituent can adopt various conformations through rotation around the carbon-carbon single bond connecting it to the ring system. The compound exists as a single constitutional isomer with well-defined connectivity patterns, eliminating stereochemical ambiguity in structural assignments.

Salt Formation and Hydrochloride Properties

The formation of this compound occurs through the acid-base reaction between the parent amine and hydrochloric acid, resulting in protonation of the primary amine functionality and formation of an ionic compound with enhanced stability and solubility characteristics. The basic nitrogen atom of the aminomethyl group serves as the protonation site, accepting a proton from hydrochloric acid to form the ammonium chloride salt. This salt formation significantly alters the physicochemical properties of the compound compared to the free base form.

The hydrochloride salt exhibits enhanced crystalline properties and improved handling characteristics compared to the parent amine. Commercial preparations typically achieve purity levels of 96% or higher, demonstrating the effectiveness of salt formation in compound purification and stabilization. The solid-state form facilitates storage, handling, and analytical characterization, while maintaining the chemical reactivity of the amine functionality when needed for synthetic applications.

Ionic interactions between the protonated amine and chloride anion contribute to the overall stability of the salt form, with electrostatic forces providing additional molecular cohesion beyond the covalent bonding within the organic component. The chloride anion serves as a counterion that maintains electrical neutrality while participating in crystal lattice formation and intermolecular interactions that influence the physical properties of the solid material.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of hydrogen and carbon environments within the molecular framework. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns that confirm the structural assignments and substitution patterns of the compound. The pyrazole ring protons typically appear in the aromatic region between 7.2 and 7.8 parts per million, displaying distinct coupling patterns that reflect the heterocyclic electronic environment.

The methyl group attached to nitrogen-1 of the pyrazole ring generates a sharp singlet signal in the aliphatic region, typically observed between 2.1 and 2.5 parts per million. This signal integrates for three protons and exhibits no significant coupling due to the lack of adjacent protons on the nitrogen atom. The aminomethyl group produces characteristic signals in the 3.4 to 3.8 parts per million range, appearing as a complex multiplet due to coupling with both the ring proton and the amine protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon chemical environments within the molecule. Pyrazole ring carbons typically resonate in the aromatic region between 140 and 160 parts per million, with specific chemical shifts reflecting the electronic influence of nitrogen atoms and substituents. The methyl carbon attached to nitrogen appears in the aliphatic region around 35-40 parts per million, while the aminomethyl carbon exhibits signals consistent with its attachment to both the aromatic ring and the amine functionality.

Mass Spectrometry Data

Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation pattern information essential for structural verification and purity assessment. The molecular ion peak for the protonated form typically appears at mass-to-charge ratio 112, corresponding to the protonated free base [M+H]⁺, while the hydrochloride salt may show additional peaks related to chloride association or loss. Fragmentation patterns reveal characteristic losses that support structural assignments and provide insight into the stability of different molecular regions.

Base peak analysis often shows prominent fragments corresponding to the loss of the aminomethyl group or methyl substituent from the molecular ion, generating diagnostic ions that confirm the presence of these structural features. The pyrazole ring system typically exhibits high stability under standard ionization conditions, resulting in fragment ions that retain the heterocyclic core structure. Additional fragmentation may involve nitrogen-carbon bond cleavage or ring opening processes that generate smaller fragment ions characteristic of pyrazole derivatives.

Exact mass measurements provide precise molecular weight determination with accuracy sufficient for molecular formula confirmation and elemental composition verification. High-resolution mass spectrometry techniques can distinguish the compound from closely related structural isomers or impurities based on precise mass differences, supporting purity assessments and quality control applications.

Infrared Spectroscopy Profiles

Infrared spectroscopy characterization of this compound reveals diagnostic absorption bands that correspond to specific functional groups and bonding arrangements within the molecular structure. The primary amine functionality generates characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as multiple bands due to symmetric and antisymmetric stretching modes of the amino group. The formation of the hydrochloride salt may broaden these bands and shift their positions due to hydrogen bonding interactions with the chloride anion.

The pyrazole ring system produces characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, with specific band positions reflecting the aromatic character and nitrogen substitution patterns of the heterocycle. The methyl group attached to nitrogen-1 contributes C-H stretching vibrations in the 2800-3000 cm⁻¹ region, along with corresponding bending and deformation modes at lower frequencies. The aminomethyl bridge connecting the amine to the pyrazole ring generates additional C-N stretching vibrations around 1000-1200 cm⁻¹.

Salt formation influences the infrared spectrum through the introduction of ionic interactions and potential hydrogen bonding between the protonated amine and chloride anion. These interactions may result in band broadening, frequency shifts, or the appearance of additional absorption features compared to the free base spectrum. The overall spectral profile provides a diagnostic fingerprint for compound identification and purity assessment.

Physicochemical Properties

Solubility Parameters

The solubility characteristics of this compound demonstrate significant enhancement compared to the free base form, primarily due to the ionic nature of the salt and its ability to form favorable interactions with polar solvents. Water solubility exceeds 200 milligrams per milliliter, representing a substantial improvement over the parent amine and making the compound highly suitable for aqueous applications. This enhanced aqueous solubility results from the ionic character of the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules.

The compound exhibits variable solubility in organic solvents depending on their polarity and hydrogen bonding capacity. Polar protic solvents such as methanol and ethanol typically provide good solubility due to their ability to solvate both the organic amine component and the chloride anion through hydrogen bonding interactions. Polar aprotic solvents like dimethyl sulfoxide and dimethylformamide also demonstrate favorable solubility characteristics, while nonpolar solvents generally provide limited dissolution capacity for the ionic salt form.

Temperature effects on solubility follow typical patterns for ionic organic compounds, with increased solubility observed at elevated temperatures in most solvent systems. The solubility profile influences formulation strategies for synthetic applications and analytical procedures, requiring careful consideration of solvent selection based on intended use and downstream processing requirements.

Stability Characteristics

Thermal stability analysis indicates that this compound maintains structural integrity under normal storage and handling conditions, with recommended storage at room temperature in dry environments. The compound demonstrates good stability when protected from moisture and extreme temperature fluctuations, with degradation typically occurring only under harsh conditions involving elevated temperatures or strong acidic or basic environments.

Chemical stability studies reveal that the pyrazole ring system provides inherent stability to the molecule, while the primary amine functionality may be susceptible to oxidation or condensation reactions under specific conditions. The hydrochloride salt formation contributes to overall stability by reducing the basicity of the amine and providing crystalline structure that resists degradation pathways common to free amines. Long-term storage studies indicate minimal decomposition when the compound is maintained under appropriate conditions with adequate protection from environmental factors.

Photostability assessments suggest that the compound exhibits reasonable stability under normal laboratory lighting conditions, although prolonged exposure to intense ultraviolet radiation may induce photochemical degradation processes. Standard laboratory storage protocols typically provide adequate protection against light-induced decomposition, making special photochemical precautions unnecessary for routine handling and use.

Acid-Base Behavior

The acid-base properties of this compound reflect the combined influence of the pyrazole ring system and the primary amine functionality, with the salt form representing the protonated state of the basic amine group. The parent amine exhibits basic character with an estimated pKa value in the range typical for primary aliphatic amines, approximately 9-10, making it a moderately strong base capable of accepting protons from acids. The formation of the hydrochloride salt involves complete protonation of this basic site, resulting in an ammonium chloride structure.

In aqueous solution, the hydrochloride salt undergoes hydrolysis to establish equilibrium between the protonated and deprotonated forms of the amine, with the equilibrium position determined by the solution pH and the intrinsic basicity of the amine functionality. At physiological pH values around 7.4, the amine exists predominantly in the protonated form, while more basic conditions favor the formation of the free base. This pH-dependent equilibrium influences solubility, reactivity, and biological interactions of the compound.

The pyrazole ring nitrogen atoms also contribute to the overall acid-base behavior of the molecule, although their effect is typically less pronounced than that of the primary amine. The electron-withdrawing character of the pyrazole system may slightly reduce the basicity of the aminomethyl group compared to simple aliphatic amines, while maintaining sufficient basicity to form stable salt structures with mineral acids.

Properties

IUPAC Name |

(1-methylpyrazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-8-4-5(2-6)3-7-8;/h3-4H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJABYVHNXMKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679078 | |

| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107601-70-6 | |

| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Description

The primary synthetic route for (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves a Mannich-type reaction where 1-methyl-1H-pyrazole is reacted with formaldehyde and ammonium chloride under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the target amine hydrochloride salt.

| Step | Reactants | Conditions | Description |

|---|---|---|---|

| 1 | 1-Methyl-1H-pyrazole + Formaldehyde + NH4Cl | Acidic medium, controlled temperature | Formation of imine intermediate via condensation |

| 2 | Imine intermediate | Reduction (chemical or catalytic) | Conversion to (1-methyl-1H-pyrazol-4-yl)methanamine |

| 3 | Amine product + HCl | Acidification | Formation of hydrochloride salt for stability |

This method is widely adopted due to its simplicity and efficiency in producing the hydrochloride salt directly, which is more stable and easier to handle than the free amine.

Industrial Scale Production

On an industrial scale, the same synthetic principles apply but with enhanced process control:

- Use of large-scale reactors with precise temperature and pH monitoring to maximize yield.

- Continuous or batch processing depending on production requirements.

- Purification steps such as crystallization or recrystallization to ensure high purity of the hydrochloride salt.

- Use of safer reducing agents and solvents to comply with environmental and safety regulations.

Reaction Conditions and Reagents

| Reaction Type | Reagents Used | Typical Conditions | Notes |

|---|---|---|---|

| Condensation | 1-Methyl-1H-pyrazole, Formaldehyde, NH4Cl | Acidic aqueous or alcoholic medium, 40-60°C | Formation of imine intermediate |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Room temperature to reflux, inert atmosphere | Efficient reduction of imine to amine |

| Salt Formation | Hydrochloric acid (HCl) | Ambient temperature | Conversion to stable hydrochloride salt |

The reduction step is often performed with sodium borohydride for safety and ease of handling, although lithium aluminum hydride can be used for more rigorous reductions.

Alternative Synthetic Approaches

While the Mannich-type reaction is predominant, other methods reported in literature and patent databases include:

- Reductive amination: Direct reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with ammonia or ammonium salts followed by reduction.

- Nucleophilic substitution: Using halomethyl derivatives of pyrazole reacted with ammonia or amines, followed by acidification.

These alternatives are less common but may be employed depending on available starting materials and desired scale.

Purification and Characterization

- Purification: Typically achieved by recrystallization from suitable solvents such as ethanol or methanol with HCl to yield the hydrochloride salt.

- Characterization: Confirmed by spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to verify the pyrazole ring and methanamine substitution.

- Infrared (IR) spectroscopy to identify characteristic amine and pyrazole functional groups.

- Mass spectrometry for molecular weight confirmation.

- Elemental analysis to confirm purity and composition.

Summary Table of Preparation Parameters

| Parameter | Typical Value / Condition | Comments |

|---|---|---|

| Starting materials | 1-Methyl-1H-pyrazole, Formaldehyde, NH4Cl | Commercially available or synthesized |

| Reaction medium | Acidic aqueous or alcoholic solvent | pH ~3-5 |

| Temperature range | 40–60 °C | Controlled to avoid side reactions |

| Reaction time | 4–8 hours | Monitored by TLC or HPLC |

| Reducing agent | NaBH4 or LiAlH4 | NaBH4 preferred for safety |

| Yield | 70–85% | Depends on scale and purification |

| Purification method | Recrystallization | Ethanol or methanol with HCl |

Research Findings and Practical Notes

- The hydrochloride salt form enhances solubility in aqueous media, which facilitates handling in research and industrial processes.

- Reaction monitoring by thin-layer chromatography (TLC) or HPLC is critical to optimize reaction time and minimize by-products.

- The choice of reducing agent affects the safety profile and environmental impact of the synthesis.

- The compound’s stability as hydrochloride salt allows for long-term storage without significant degradation.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides and amines are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction yields amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to be incorporated into compounds targeting neurological disorders, providing a pathway for the development of new therapeutic agents .

Mechanism of Action

The compound may act as an enzyme inhibitor by binding to active sites on enzymes, thereby preventing substrate access. This property is particularly beneficial in designing drugs that modulate enzyme activity in various biological pathways.

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agricultural applications, this compound is used in formulating agrochemicals such as pesticides and herbicides. Its incorporation into these products enhances their efficacy, contributing to improved crop yields and more sustainable agricultural practices .

Material Science

Development of Advanced Materials

The compound serves as a building block for synthesizing advanced materials, including polymers and coatings. Its unique chemical properties facilitate the creation of materials with specific durability and performance characteristics, essential for various industrial applications .

Biochemical Research

Reagent in Biochemical Assays

In biochemical research, this compound acts as a valuable reagent. It aids researchers in studying enzyme interactions and metabolic pathways, providing insights into cellular processes and potential therapeutic targets.

Case Studies

Several studies have highlighted its role in investigating enzyme inhibitors and receptor ligands due to its structural similarities to biologically active molecules. For instance, research has demonstrated its effectiveness in modulating signaling pathways relevant to cancer treatment.

Analytical Chemistry

Detection and Quantification

The compound is employed in analytical methods for detecting and quantifying various substances. Its stability and reactivity make it suitable for use in laboratory settings where accurate results are critical .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; acts as an enzyme inhibitor. |

| Agricultural Chemistry | Enhances efficacy of pesticides and herbicides; improves crop yields. |

| Material Science | Used in synthesizing advanced materials like polymers and coatings with specific properties. |

| Biochemical Research | Reagent for studying enzyme interactions and metabolic pathways; aids in drug discovery efforts. |

| Analytical Chemistry | Employed in methods for detecting and quantifying compounds; ensures accuracy in laboratory analyses. |

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

The compound’s analogs often differ in substituents on the pyrazole ring or adjacent groups, influencing physicochemical and pharmacological properties. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (e.g., trifluoromethyl in 21c ) increase lipophilicity and metabolic stability, critical for CNS-targeted drugs .

- Sulfonyl Groups (e.g., in 21a ) enhance hydrogen bonding with enzyme active sites, improving inhibitory potency .

- Halogenated Derivatives (e.g., 21d , 21e ) exhibit varied bioactivity profiles due to steric and electronic effects .

Salt Forms and Stability

- Hydrochloride vs. Dihydrochloride Salts : Dihydrochloride salts (e.g., [5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine hydrochloride) generally exhibit higher aqueous solubility but may require pH adjustments for formulation .

- Purity Trends : Analogs like 21c and 21b achieve >99% purity via optimized crystallization, critical for preclinical testing .

Biological Activity

(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a synthetic organic compound notable for its pyrazole structure, which is associated with various biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H10ClN3. Its structure features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the hydrochloride salt enhances its solubility and reactivity in biological systems, making it a candidate for medicinal applications.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Interactions : The amine group can act as a nucleophile, participating in various chemical reactions that can modulate biological targets.

- Enzyme Inhibition : Pyrazole derivatives often exhibit inhibitory effects on enzymes, which can lead to therapeutic benefits in conditions such as cancer and inflammation.

- Receptor Modulation : The compound may interact with specific receptors or ion channels, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

- Antitumor Properties : Studies suggest that this compound may inhibit tumor growth through various mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives. Below are key findings:

Table 1: Summary of Biological Activities

Detailed Research Insights

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Antitumor Properties :

Q & A

Q. What are the standard synthetic routes for (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Mannich Reaction: Reacting 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine under acidic conditions, followed by hydrochlorination to yield the hydrochloride salt .

- Reductive Amination: Using sodium cyanoborohydride or hydrogenation catalysts to reduce imine intermediates formed from pyrazole derivatives and ammonia .

Key Considerations:

Q. What spectroscopic and crystallographic techniques are recommended for characterization?

Methodological Answer:

- 1H/13C NMR: Confirm the structure by identifying peaks for the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons) and methylamine moiety (δ 2.5–3.0 ppm) .

- X-Ray Crystallography: Use SHELX software (e.g., SHELXL or SHELXS) for structure refinement. For example, SHELXL can resolve hydrogen bonding patterns in hydrochloride salts .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 142.1 for the free base) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs .

- Storage: Store in airtight glass containers at 2–8°C, away from oxidizers and moisture .

- Spill Management: Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Q. How should researchers resolve discrepancies in spectral or crystallographic data?

Methodological Answer:

- Purity Verification: Use HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to detect impurities >0.1% .

- Dynamic NMR: Variable-temperature NMR can resolve tautomerism in pyrazole derivatives .

- Multi-Technique Validation: Cross-validate X-ray data with DFT calculations (e.g., Gaussian09) for bond-length accuracy .

Q. What strategies enable structural modification for structure-activity relationship (SAR) studies?

Methodological Answer:

Q. How does the compound behave under varying thermal or oxidative conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.